molecular formula C28H27N5O2S B11235768 N-(2,4-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

N-(2,4-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B11235768
M. Wt: 497.6 g/mol
InChI Key: ZFJSDBZBPKOHMG-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an indole, triazole, and sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Indole Attachment: The indole moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Sulfanyl Group Introduction:

    Final Assembly: The final step involves the coupling of the triazole-indole intermediate with the 2,4-dimethylphenyl acetamide derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or indole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and therapeutic potential is ongoing.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2,4-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound’s triazole and indole moieties suggest it could inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
  • N-(2,4-Dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Uniqueness

The unique combination of the ethoxyphenyl group and the specific positioning of the functional groups in N-(2,4-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide distinguishes it from similar compounds. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C28H27N5O2S

Molecular Weight

497.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H27N5O2S/c1-4-35-21-12-10-20(11-13-21)33-27(23-16-29-25-8-6-5-7-22(23)25)31-32-28(33)36-17-26(34)30-24-14-9-18(2)15-19(24)3/h5-16,29H,4,17H2,1-3H3,(H,30,34)

InChI Key

ZFJSDBZBPKOHMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CNC5=CC=CC=C54

Origin of Product

United States

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